N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, commonly known as CMPD 101, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPD 101 belongs to the class of piperazine carboxamide derivatives and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research involves synthesizing novel heterocyclic compounds derived from similar structural frameworks for potential use as anti-inflammatory, analgesic, and COX-2 inhibitory agents. For example, compounds with similar structures have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies : There's a focus on understanding how similar compounds interact with specific receptors, such as CB1 cannabinoid receptors, to develop pharmacophore models that aid in the design of receptor-specific ligands. This research is critical for developing drugs with targeted mechanisms of action while minimizing off-target effects (Shim et al., 2002).
Radioligand Development : Synthesizing radiolabeled derivatives for imaging studies, particularly in the context of dopamine D3 receptors, illustrates the application in developing diagnostic tools and exploring neurological pathways. Such research contributes to the understanding of neurodegenerative diseases and potential therapeutic targets (Gao, Wang, Hutchins, & Zheng, 2008).
Chemical Synthesis and Characterization
Novel Synthetic Routes : Developing alternative synthetic routes for structurally related compounds enables the efficient and scalable production of potential medicinal agents. This research is pivotal for the pharmaceutical industry, optimizing production processes to enhance yield, purity, and cost-effectiveness (Shahinshavali et al., 2021).
Structure-Affinity Relationship Studies : Investigating the structure-affinity relationships of derivatives helps in identifying key molecular features influencing receptor binding and activity. This foundational work guides the design of more potent and selective therapeutic agents, enhancing drug efficacy and safety (Leopoldo et al., 2002).
Antimicrobial Activity : Synthesis and evaluation of new pyridine derivatives for antimicrobial activity demonstrate the potential for developing new antibiotics. Research in this area is crucial in addressing the growing challenge of antibiotic resistance, exploring novel compounds that can act against resistant bacterial strains (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-6-8-23(9-7-22)17(24)21-14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAANFUKNFPLMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
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